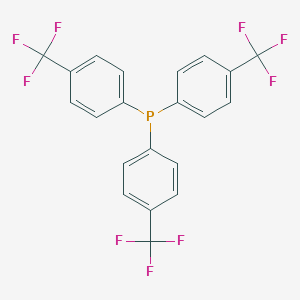

Tris(4-trifluoromethylphenyl)phosphine

Description

Overview of Organophosphorus Compounds in Synthesis and Catalysis

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a cornerstone of modern organic synthesis and catalysis. Their utility stems from the unique electronic and steric properties of the phosphorus atom, which can exist in various oxidation states and coordination environments. These compounds are integral to a wide array of chemical transformations, serving as reagents, ligands for metal catalysts, and organocatalysts in their own right. Their applications span from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials.

The Role of Tertiary Phosphines as Ligands and Organocatalysts

Within the broad family of organophosphorus compounds, tertiary phosphines (R₃P) have emerged as particularly versatile tools. As ligands, they coordinate to transition metals, modulating their electronic properties and steric environment. This coordination is crucial for the efficacy of many catalytic cycles, influencing the rate, selectivity, and scope of reactions such as cross-coupling, hydrogenation, and hydroformylation. The ability to systematically tune the substituents (R groups) on the phosphorus atom allows for the fine-tuning of the catalyst's performance for a specific application. Furthermore, certain tertiary phosphines can act as nucleophilic organocatalysts, activating substrates and facilitating a variety of chemical transformations without the need for a metal center.

Specific Focus on Fluorinated Triarylphosphines in Advanced Materials and Catalysis

The introduction of fluorine atoms into triarylphosphine ligands has a profound impact on their chemical and physical properties. The high electronegativity of fluorine leads to strong electron-withdrawing effects, which can significantly alter the electronic character of the phosphorus center. This, in turn, influences the ligand's interaction with metal centers, often enhancing the stability and catalytic activity of the resulting complexes. Fluorinated phosphines are also of great interest in the field of advanced materials. The unique properties imparted by fluorine, such as thermal stability, lipophobicity, and distinct electronic behavior, make these compounds valuable components in the design of functional materials, including liquid crystals, polymers, and organic electronics.

Contextualizing Tris(4-trifluoromethylphenyl)phosphine within the Broader Field of Phosphine (B1218219) Chemistry

This compound, with its three trifluoromethyl-substituted phenyl rings, stands as a prominent example of a fluorinated triarylphosphine. The presence of the strongly electron-withdrawing CF₃ groups at the para position of each phenyl ring significantly influences its electronic properties, making it a less basic and more π-acidic ligand compared to its non-fluorinated counterpart, triphenylphosphine. These characteristics make it a valuable ligand in a variety of catalytic systems where electron-deficient phosphines are advantageous. Its unique combination of steric bulk and electronic properties has led to its successful application in numerous challenging chemical transformations, solidifying its position as a key player in the ever-expanding toolkit of modern phosphine chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tris[4-(trifluoromethyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F9P/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYCJKZSCDFXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928398 | |

| Record name | Tris[4-(trifluoromethyl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13406-29-6 | |

| Record name | Phosphine, tris(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013406296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[4-(trifluoromethyl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-trifluoromethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical and Spectroscopic Properties of Tris 4 Trifluoromethylphenyl Phosphine

Tris(4-trifluoromethylphenyl)phosphine is a white to pale yellow crystalline solid at room temperature. Its molecular and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₁₂F₉P |

| Molecular Weight | 466.28 g/mol |

| Melting Point | 70-75 °C |

| Boiling Point | 382.8±42.0 °C (Predicted) |

| Solubility | Insoluble in water; soluble in many organic solvents. |

| Appearance | White to pale yellow crystalline solid |

The spectroscopic characterization of this compound provides further insight into its structure and electronic nature. In ¹⁹F NMR spectroscopy, the trifluoromethyl groups exhibit a characteristic resonance. The ³¹P NMR chemical shift is also a key indicator of the electronic environment of the phosphorus atom.

Ligand Properties and Coordination Chemistry of Tris 4 Trifluoromethylphenyl Phosphine

Electronic and Steric Properties of Tris(4-trifluoromethylphenyl)phosphine

The electronic and steric properties of a phosphine (B1218219) ligand are crucial in determining the stability, reactivity, and catalytic activity of its metal complexes.

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. researchgate.net The presence of these groups on the phenyl rings of this compound significantly reduces the electron density on the phosphorus atom. nih.gov This diminished electron density, in turn, decreases the ligand's σ-donating capability to a metal center. researchgate.netbiu.ac.il The electron-withdrawing nature of the CF₃ groups enhances the π-acceptor character of the phosphine ligand. researchgate.net This effect is cumulative, with each additional CF₃ group further decreasing the ligand's basicity. researchgate.net The reduced electron-donating ability can influence the reactivity of the resulting metal complex, for instance, by promoting reductive elimination in catalytic cycles.

The electronic effect of the trifluoromethyl substituent is primarily inductive and is felt almost equally at the ortho, meta, and para positions of the phenyl ring. researchgate.net This decrease in basicity is attributed to the destabilization of the protonated form of the phosphine, as the electron-withdrawing groups increase the positive charge density on the phosphorus atom, making it less favorable for protonation. nih.gov

The steric bulk of a phosphine ligand is a critical factor in its coordination chemistry, influencing the number of ligands that can coordinate to a metal center and the reactivity of the complex. libretexts.org This steric hindrance is often quantified by the Tolman cone angle (θ), which is the solid angle formed at the metal center that encompasses the van der Waals radii of the ligand's atoms. wikipedia.org

The interplay between electronic and steric effects is crucial. For instance, while ortho-substitution with CF₃ groups can significantly hinder the complexing ability for steric reasons, the electronic effects of CF₃ substitution are felt regardless of their position on the phenyl ring. researchgate.net

Formation of Coordination Complexes with Transition Metals

This compound readily forms coordination complexes with various transition metals, acting as a ligand in metal-catalyzed reactions. guidechem.com The synthesis and characterization of these complexes provide insight into the ligand's coordination behavior and the properties of the resulting metal centers.

The synthesis of metal complexes involving this compound typically involves the reaction of a metal precursor with the phosphine ligand. mdpi.com Characterization of these complexes is achieved through various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. tandfonline.comtandfonline.com

Diiron ethane-1,2-dithiolate complexes containing the this compound ligand have been synthesized and structurally characterized. tandfonline.comtandfonline.com For example, the reaction of the parent complex [Fe₂(CO)₆(μ-SCH₂CH₂S)] with this compound in the presence of Me₃NO·2H₂O as an oxidative reagent yields the phosphine-substituted analog [Fe₂(CO)₅{P(4-C₆H₄CF₃)₃}(μ-SCH₂CH₂S)]. tandfonline.comtandfonline.com

X-ray crystallographic studies of this complex reveal a butterfly diiron cluster with a bridging ethane-1,2-dithiolate ligand, five terminal carbonyl ligands, and the this compound ligand coordinated to one of the iron atoms in an apical position of a distorted octahedral geometry. tandfonline.com The formation of this complex demonstrates the ability of the phosphine to substitute a carbonyl ligand. tandfonline.comtandfonline.com

Table 1: Selected Crystallographic Data for [Fe₂(CO)₅{P(4-C₆H₄CF₃)₃}(μ-SCH₂CH₂S)]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per unit cell (Z) | 4 |

Data sourced from a 2020 study on diiron ethane-1,2-dithiolate complexes. tandfonline.com

While the provided search results specifically detail diiron ethane-1,2-dithiolate complexes, the synthesis of diiron toluene-3,4-dithiolate complexes with this compound has also been reported. documentsdelivered.com The synthesis and characterization of these complexes would likely follow similar methodologies to their ethane-dithiolate counterparts, involving the substitution of a carbonyl ligand on a diiron precursor with the phosphine ligand.

The characterization would involve spectroscopic and crystallographic techniques to determine the structure and bonding within the complex. The electronic and steric properties of the this compound ligand would influence the electrochemical properties of these diiron toluene-3,4-dithiolate complexes. documentsdelivered.com

Synthesis and Characterization of Metal Complexes

Nickel(I) Complexes bearing Tris(4-(trifluoromethyl)phenyl)phosphine

The coordination of this compound to nickel(I) centers has been a subject of study, particularly in the development of catalytically active and air-stable nickel(I) catalyst precursors. nih.gov The electron-deficient nature of this phosphine ligand is crucial for its role in palladium and nickel catalysis, enhancing reactions such as cross-coupling and hydrogenation. nanoaxisllc.com

In one area of research, monovalent N-heterocyclic carbene (NHC)-nickel complexes incorporating tris(4-(trifluoromethyl)phenyl)phosphine have been synthesized. nih.gov The reaction of a dinickel(I) complex, [Ni(IPr)Br]₂, with tris(4-(trifluoromethyl)phenyl)phosphine in a tetrahydrofuran (B95107) (THF) solution at room temperature yields the corresponding mononuclear nickel(I) complex. nih.gov These resulting Ni(I) complexes are paramagnetic. nih.gov

Palladium(II) Complexes

This compound is a well-established ligand in palladium(II) chemistry, forming complexes that are pivotal in various catalytic processes. The synthesis of such complexes often involves the reaction of a palladium(II) precursor with the phosphine ligand. For instance, treating palladium chloride with triphenylphosphine, a related phosphine, yields bis(triphenylphosphine)palladium(II) chloride, illustrating a common synthetic route for such complexes. wikipedia.org

Palladium(II) complexes containing this compound have been characterized in studies focusing on their structural and electronic properties. These complexes often serve as precursors in catalytic reactions like the Suzuki-Miyaura coupling. rsc.orgresearchgate.net The electron-withdrawing trifluoromethyl groups on the aryl rings of the phosphine ligand influence the electronic environment of the palladium center, which is a key factor in their catalytic performance. researchgate.net

Spectroscopic Characterization of Metal Complexes

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a valuable tool for confirming the formation of metal complexes with phosphine ligands like this compound. researchgate.net By comparing the IR spectrum of the free ligand with that of the metal complex, shifts in the characteristic vibrational bands can be observed, indicating coordination to the metal center. researchgate.net

While specific IR data for this compound complexes is not detailed in the provided search results, the general principles of IR spectroscopy for phosphine complexes are well-established. sdstate.edu Bands associated with the phosphorus-phenyl linkages and the phenyl modes themselves are of particular interest. sdstate.edu Changes in these bands upon coordination provide insights into the structural aspects of the complexes. sdstate.edu For palladium and platinum complexes with a similar phosphine ligand, diphenyl-2-(3-methyl)indolylphosphine, characteristic bands confirming coordination have been observed. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P)

Multinuclear NMR spectroscopy is an essential technique for the characterization of metal complexes of this compound.

¹H NMR: The ¹H NMR spectra of these complexes provide information about the protons on the aromatic rings of the phosphine ligand. The chemical shifts and coupling patterns can be influenced by the coordination of the phosphine to the metal center. mdpi.com

¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectra reveal details about the carbon framework of the ligand. Shifts in the carbon resonances upon complexation can provide evidence of coordination. researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for this ligand due to the presence of the trifluoromethyl groups. The chemical shift of the fluorine atoms is sensitive to the electronic environment around the phosphorus atom and the metal center. spectrabase.com

³¹P NMR: ³¹P NMR is a direct probe of the phosphorus atom in the phosphine ligand. The chemical shift of the phosphorus nucleus changes significantly upon coordination to a metal. This change is a definitive indicator of complex formation and can provide information about the nature of the metal-phosphorus bond. organicchemistrydata.orgresearchgate.net

| Spectroscopic Data for this compound and its Complexes | |

| Nucleus | Typical Chemical Shift (δ) Range (ppm) |

| ¹H | Aromatic region, specific shifts depend on the complex |

| ¹³C | Aromatic region, specific shifts depend on the complex |

| ¹⁹F | Specific shifts are sensitive to the electronic environment |

| ³¹P | Significant downfield shift upon coordination to a metal center |

X-ray Diffraction Analysis of Crystal Structures

For palladium(II) complexes with phosphine ligands, X-ray crystallography has confirmed square planar geometries. rsc.orgresearchgate.net In related palladium(II) and platinum(II) complexes with diphenyl-2-(3-methyl)indolylphosphine, the ligands were found to coordinate to the metal centers via the phosphorus atom. d-nb.info The molecular structures of various transition metal complexes with other phosphine ligands have also been elucidated using this technique, providing valuable insights into their steric and electronic properties. mdpi.comnih.gov

Electrochemical Properties of Coordination Complexes

Cyclic voltammetry is a key technique used to investigate the electrochemical properties of coordination complexes, including those with this compound. sathyabama.ac.in This method allows for the study of the redox behavior of the metal center and the influence of the coordinated ligands on these properties. sathyabama.ac.inanalis.com.my

Theoretical Studies on Coordination Geometries and Electronic Structures

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricate details of coordination geometries and electronic structures of metal complexes containing phosphine ligands.

DFT studies on related phosphine complexes have shown that the nature of the substituents on the phosphine ligand significantly impacts the electronic environment of the metal center. nih.govrsc.orgub.edu The trifluoromethyl groups in this compound are strong electron-withdrawing groups. DFT calculations would likely reveal a lower charge density on the phosphorus atom and, consequently, a weaker sigma-donating ability compared to unsubstituted triarylphosphines. This effect would be transmitted to the metal center, influencing its d-orbital energies and, therefore, its spectroscopic and electrochemical properties.

Furthermore, DFT can be used to calculate parameters such as the Tolman electronic parameter (TEP), which provides a quantitative measure of the ligand's electron-donating or -withdrawing strength. For this compound, the calculated TEP would be expected to be higher than that of triphenylphosphine, reflecting its more electron-withdrawing character. These theoretical insights are crucial for rationalizing experimental observations and for the predictive design of new catalysts. elsevierpure.com

The steric properties of phosphine ligands are as important as their electronic properties in determining the outcome of a chemical reaction. The cone angle, a concept developed by Tolman, is a common measure of the steric bulk of a phosphine ligand. manchester.ac.uk For this compound, the presence of the trifluoromethyl groups in the para position does not significantly increase the cone angle compared to triphenylphosphine. However, the rotational conformation of the aryl groups can influence the steric environment around the metal center. lookchem.comresearchgate.net

Conformational analysis of triarylphosphines reveals that the phenyl rings can rotate around the P-C bonds. nih.gov The presence of bulky substituents, even in the para position, can influence the preferred conformation of the ligand upon coordination to a metal center. nih.gov Theoretical studies, including molecular mechanics and DFT, can be used to explore the potential energy surface of the coordinated ligand and identify the most stable conformations. researchgate.net

The steric effects of this compound can influence the coordination number and geometry of the resulting metal complex. wikipedia.org For instance, a bulkier ligand might favor the formation of lower-coordinate species. In catalysis, steric bulk can create a specific pocket around the active site, influencing the selectivity of the reaction. manchester.ac.uk While the para-substitution in this compound suggests a moderate steric profile, the interplay between its electronic and steric effects ultimately dictates its behavior in coordination and catalysis. nih.govrsc.org

Catalytic Applications of Tris 4 Trifluoromethylphenyl Phosphine in Organic Transformations

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Tris(4-trifluoromethylphenyl)phosphine functions as a ligand, binding to a central metal atom to form a catalyst complex that actively participates in the reaction cycle. The electronic nature of this phosphine (B1218219)—specifically its character as a weak σ-donor—plays a crucial role in modulating the catalytic activity of the metal center, particularly in palladium- and gold-catalyzed reactions. ualberta.ca

The primary application of this compound in homogeneous catalysis is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The ligand's electron-deficient nature impacts the elementary steps of the catalytic cycle, including oxidative addition and reductive elimination.

The Suzuki-Miyaura coupling, a reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, is effectively catalyzed by palladium complexes bearing phosphine ligands. This compound has proven to be a particularly effective ligand for controlling selectivity in certain Suzuki-Miyaura reactions.

Detailed research has demonstrated its utility in the ligand-controlled, regiodivergent cross-coupling of chiral heterocyclic allylic boronates. ualberta.ca In these reactions, the choice of phosphine ligand dictates the position of the new carbon-carbon bond. When this compound is used with a palladium catalyst, the reaction preferentially yields the α-substituted product, where the incoming aryl group attaches at the carbon atom adjacent to the heteroatom in the ring. This selectivity is attributed to the ligand's weak σ-donating properties. ualberta.ca

A variety of aryl and heteroaryl halides can be successfully coupled under these conditions, including those with both electron-donating and electron-withdrawing substituents, affording the desired products in good to high yields and with high regioselectivity. ualberta.ca For instance, the coupling of a dihydropyranyl boronate with various aryl bromides using a palladium catalyst and this compound consistently favors the formation of the 4-substituted regioisomer. ualberta.caualberta.ca

Table 1: Regioselective Suzuki-Miyaura Cross-Coupling using this compound Ligand ualberta.caualberta.ca

| Aryl Halide Partner | Yield (%) | Regioselectivity (α:γ) |

|---|---|---|

| 4-Bromotoluene | 85 | 15:1 |

| 1-Bromo-4-methoxybenzene | 88 | 15:1 |

| 1-Bromo-2,6-dimethylbenzene | 86 | 5:1 |

| 1-Bromo-4-(trifluoromethyl)benzene | 72 | 6:1 |

| 3-Bromopyridine | 80 | 10:1 |

The Kumada–Tamao–Corriu coupling is another foundational cross-coupling method that forms carbon-carbon bonds by reacting a Grignard reagent with an organohalide, typically using a nickel or palladium catalyst. northumbria.ac.uk The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. northumbria.ac.uk

While specific examples detailing the use of this compound in Kumada coupling are not extensively documented, the reactivity of electronically similar ligands provides significant insight. Research on the closely related electron-poor ligand, tris[3,5-bis(trifluoromethyl)phenyl]phosphine, shows that its palladium(0) complex readily reacts with Grignard reagents via transmetalation to form anionic organopalladate intermediates. These intermediates then undergo oxidative addition with an organohalide, followed by reductive elimination to yield the cross-coupled product. This reaction sequence demonstrates a catalytic cycle where the typical order of elementary steps (oxidative addition then transmetalation) is switched. The use of such electron-poor phosphine ligands can facilitate challenging coupling reactions, although ligand stability can be a concern.

This compound is recognized for its utility as a ligand in a broad spectrum of palladium-catalyzed cross-coupling reactions. Its suitability extends to Suzuki-Miyaura, Heck, Negishi, Stille, Hiyama, Sonogashira, and Buchwald-Hartwig reactions. The ligand's key feature is the presence of three trifluoromethyl (CF3) groups at the para positions of the phenyl rings. These groups are powerful electron-withdrawing agents, which significantly reduces the electron density on the phosphorus atom.

This electronic modification has profound effects on the palladium catalyst. By decreasing the electron density at the metal center, the ligand enhances the electrophilicity of the palladium complex. This can influence the rates of key steps in the catalytic cycle. For example, a more electrophilic palladium(0) center may undergo oxidative addition more readily with electron-rich organohalides. Conversely, the reductive elimination step, which forms the final product and regenerates the catalyst, is often promoted by electron-deficient ligands. The balance of these electronic effects allows the ligand to be effective across a range of different coupling reactions involving various organometallic reagents and substrates. nih.gov

Beyond linear cross-coupling, this compound complexes are also employed in reactions that construct cyclic molecules and functionalized alkenes.

While phosphines themselves can catalyze certain transformations, this compound has been notably used as a ligand in metal-catalyzed cyclization and ring-expansion reactions. A key example is its application in gold-catalyzed transformations of alkynyl-substituted cyclopropanols and cyclobutanols. beilstein-journals.org

In this chemistry, a gold(I) complex bearing the this compound ligand catalyzes the ring expansion of 1-(phenylethynyl)cyclopropanol (B14614826) to produce an alkylidenecyclobutanone quantitatively. Similarly, terminal alkynylcyclobutanols undergo ring expansion to yield cyclopentanone (B42830) derivatives. The proposed mechanism involves the gold catalyst activating the alkyne for a nucleophilic attack, which initiates a rearrangement cascade leading to the expanded ring system. These transformations highlight the ligand's role in facilitating complex intramolecular rearrangements to build larger, more functionalized cyclic structures. beilstein-journals.org

Table 2: Gold-Catalyzed Ring Expansion using this compound Gold(I) Catalyst beilstein-journals.org

| Substrate | Product | Yield (%) |

|---|---|---|

| 1-(Phenylethynyl)cyclopropanol | 2-Benzylidenecyclobutanone | 100 |

| 1-(3,3-Dimethylbut-1-yn-1-yl)cyclobutanol | 2-Methylene-3-neopentylcyclopentanone | 73 |

Alkene Synthesis and Cyclization Reactions

Heterocycle Synthesis

While specific examples detailing the use of this compound in heterocycle synthesis are not extensively documented in readily available literature, its general role as a catalyst in such transformations can be inferred from the principles of phosphine catalysis. Phosphines are known to catalyze the synthesis of heterocyclic compounds through various annulation reactions. For instance, in the cyclization reaction between enones and phosphinamides, a phosphine ligand can form a coordination complex with the phosphinamide, thereby catalyzing the cyclization to generate heterocyclic products. researchgate.net The electron-deficient nature of this compound would modulate the nucleophilicity and Lewis basicity of the phosphorus center, influencing the reaction kinetics and potentially the selectivity of these cyclization reactions.

Dehydrogenative Borylation

In the field of C-H bond functionalization, this compound has demonstrated utility as a ligand in ruthenium-catalyzed dehydrogenative borylation of vinylarenes. A ruthenium complex prepared in situ from (1,5-cyclooctadiene)(1,3,5-cyclooctatriene)ruthenium(0) [Ru(cod)(cot)] and this compound, P(4-CF₃C₆H₄)₃, has shown considerable catalytic activity for this transformation. researchgate.net This reaction provides a direct method for the synthesis of vinylboronates, which are versatile intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

The electron-withdrawing nature of the trifluoromethyl groups on the phosphine ligand is believed to play a crucial role in the catalytic cycle, influencing the electronic properties of the ruthenium center and facilitating the key steps of C-H activation and B-H activation.

Table 1: Ruthenium-Catalyzed Dehydrogenative Borylation of Vinylarenes

| Entry | Vinylarene | Borylating Agent | Catalyst System | Product | Yield (%) | Ref. |

| 1 | Styrene | Pinacolborane | [Ru(cod)(cot)] / P(4-CF₃C₆H₄)₃ | (E)-2-Phenylvinylboronate | High | researchgate.net |

Further detailed yield and reaction conditions were not available in the cited literature.

Hydroformylation Reactions

This compound has been employed as a ligand in rhodium-catalyzed hydroformylation reactions. This process, also known as oxo synthesis, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, leading to the formation of aldehydes. The choice of phosphine ligand is critical in controlling the activity and selectivity (linear vs. branched aldehyde) of the reaction.

Etherification of Propargylic Alcohols (Ruthenium-catalyzed)

Ruthenium complexes are known to catalyze the etherification of propargylic alcohols, a transformation that provides access to valuable propargylic ethers. While specific studies employing this compound as a ligand in this particular reaction are not prominently reported, the general mechanism of ruthenium-catalyzed propargylic substitution reactions often involves the formation of a ruthenium-allenylidene intermediate. The electronic nature of the ancillary ligands, such as phosphines, can significantly impact the stability and reactivity of this intermediate. The electron-deficient character of this compound could potentially enhance the electrophilicity of the allenylidene intermediate, thereby promoting the nucleophilic attack by an alcohol.

Role as an Organocatalyst

Beyond its role as a ligand in metal-catalyzed reactions, this compound can function as an organocatalyst. An effective phosphine-catalyzed protocol has been established for the synthesis of 1,3-diketones and nitriles from alkynones using oximes as a hydroxide (B78521) surrogate. researchgate.net This transformation highlights the ability of the phosphine to act as a nucleophilic catalyst, initiating a cascade of reactions to afford the desired products. The reaction likely proceeds through the initial nucleophilic addition of the phosphine to the alkynone, generating a zwitterionic intermediate that subsequently engages in the catalytic cycle.

Catalysis in Supercritical Carbon Dioxide (scCO₂)

Supercritical carbon dioxide (scCO₂) has emerged as an environmentally benign alternative to conventional organic solvents for chemical reactions. A key challenge in homogeneous catalysis in scCO₂ is the limited solubility of many catalysts and ligands. Fluorinated compounds often exhibit enhanced solubility in scCO₂, a property known as "CO₂-philicity."

Solubility Enhancement of Catalysts in scCO₂

The trifluoromethyl groups in this compound significantly enhance its solubility in liquid and supercritical carbon dioxide. researchgate.net This increased solubility is advantageous for performing homogeneous catalysis in scCO₂. By employing this phosphine as a ligand, it is possible to create metal complexes with improved solubility in this medium, thereby facilitating single-phase catalysis and simplifying product separation and catalyst recycling.

The solubility of this compound in carbon dioxide has been quantitatively measured. For example, at a temperature of 313.15 K and a pressure of 12.0 MPa, its solubility reaches 0.470 mol/L. researchgate.net This high solubility allows for the formation of homogeneous catalytic solutions under relatively mild supercritical conditions, which can lead to enhanced reaction rates and selectivities compared to multiphasic systems.

Table 2: Solubility of this compound in Carbon Dioxide

| Temperature (K) | Pressure (MPa) | Solubility (mol/L) | Ref. |

| 313.15 | 12.0 | 0.470 | researchgate.net |

This property has been exploited in various catalytic reactions, such as hydrogenation, where rhodium complexes bearing fluorinated phosphine ligands have shown good activity and solubility in scCO₂. researchgate.net The use of this compound as a ligand for such transformations in scCO₂ can lead to efficient and "green" catalytic processes.

Influence of Fluorination on Solubility

The solubility of phosphine ligands in supercritical carbon dioxide (scCO₂) is a critical factor for the feasibility of homogeneous catalysis in this medium. Supercritical CO₂ is a nonpolar solvent, and the dissolution of polar or large organometallic complexes can be challenging. Research has shown that the fluorination of phosphine ligands, such as the introduction of trifluoromethyl (-CF₃) groups, significantly enhances their solubility in scCO₂.

A systematic study on the solubility of various phenylphosphine (B1580520) derivatives in liquid and supercritical CO₂ demonstrated a clear trend related to the degree of fluorination. The compounds studied included Triphenylphosphine (TPP), Tris(4-fluorophenyl)phosphine, Tris(pentafluorophenyl)phosphine, and this compound. The results indicated that the solubility in CO₂ increases with the degree of fluorination of the phosphine.

Specifically, this compound was found to be highly soluble in scCO₂. This enhanced solubility is attributed to favorable interactions between the fluorinated groups of the phosphine and the carbon dioxide molecules. The electron-withdrawing nature of the fluorine atoms creates a fluorine-rich, "fluorous" phase that has a high affinity for CO₂, a phenomenon that is key to designing CO₂-philic catalysts.

Table 1: Comparative Solubility of Phenylphosphines in scCO₂ at 313.15 K and 20 MPa

| Compound | Solubility (mol/L) |

|---|---|

| Triphenylphosphine | ~0.01 |

| Tris(4-fluorophenyl)phosphine | ~0.1 |

| This compound | ~0.47 |

Reaction Kinetics and Thermodynamics in scCO₂

The use of this compound in supercritical carbon dioxide (scCO₂) is influenced by both the thermodynamics of its dissolution and the kinetics of the catalytic reactions it participates in.

Thermodynamics

The thermodynamics of the dissolution of this compound in scCO₂ are highly favorable compared to its non-fluorinated counterparts. The solubility of the compound is a function of both temperature and pressure, which are key thermodynamic variables in a supercritical fluid system. Studies have shown that the solubility of this compound increases significantly with increasing pressure at a constant temperature. This behavior is typical for solid solutes in supercritical fluids and is related to the increase in the solvent density and solvating power of CO₂ at higher pressures.

The temperature dependence of solubility is more complex. For many systems, at a constant pressure, solubility may decrease with an initial increase in temperature (due to a decrease in solvent density) and then increase at higher temperatures (due to an increase in the solute's vapor pressure). The favorable thermodynamics of dissolving this compound are linked to the specific interactions between the C-F bonds of the ligand and the CO₂ molecules, which contribute to a more negative Gibbs free energy of solvation.

Reaction Kinetics

The high solubility of catalysts bearing this compound ligands in scCO₂ allows for reactions to occur in a single, homogeneous phase, which can significantly influence reaction kinetics by eliminating mass transfer limitations that are often present in multiphase systems.

Research on transition metal complexes utilizing this ligand, such as in hydroformylation and hydrogenation reactions, has been conducted in scCO₂. For instance, in situ high-pressure NMR studies of cobalt complexes with this compound ligands have provided insights into ligand substitution and catalytic reaction mechanisms. These studies allow for the direct observation of species in the catalytic cycle under reaction conditions. The electronic properties of the this compound ligand, modified by the electron-withdrawing -CF₃ groups, can also affect the kinetics by altering the electron density at the metal center, thereby influencing substrate binding and product formation rates. The unique environment of scCO₂ can also play a role; its gas-like viscosity and lack of a cage effect can lead to different kinetic profiles compared to conventional liquid solvents.

Applications in Materials Science

Role in the Synthesis of Organic Electronic Materials

This compound and its derivatives have been explored as components in the synthesis of organic electronic materials. The electron-withdrawing nature of the trifluoromethyl groups can be utilized to tune the energy levels of organic semiconductors, which is crucial for their performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of this phosphine (B1218219) as a ligand in polymerization catalysts can also influence the properties of the resulting conjugated polymers.

Contributions to Polymer Chemistry and Advanced Polymers

In polymer chemistry, this compound can be used as a ligand in transition metal-catalyzed polymerization reactions. The properties of the resulting polymers, such as their thermal stability, solubility, and optical properties, can be modified by the presence of the fluorinated phosphine ligand in the catalytic system. This allows for the synthesis of specialty polymers with tailored characteristics for a range of applications.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems

The application of Tris(4-trifluoromethylphenyl)phosphine as a ligand in transition metal catalysis is well-established, particularly in cross-coupling reactions. guidechem.com However, significant opportunities exist for creating novel catalytic systems with enhanced activity, selectivity, and broader substrate scope.

Future research could focus on:

Asymmetric Catalysis: While the compound itself is achiral, it can be a precursor to or a component in catalyst systems involving chiral auxiliaries. guidechem.com Developing new chiral catalytic systems that incorporate the electronic features of this compound could lead to breakthroughs in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals and fine chemicals. guidechem.comnih.gov

Multi-component Reactions: Systems utilizing this phosphine (B1218219) ligand have shown promise in complex transformations. For instance, a nickel/P(4-CF3-C6H4)3 catalyst facilitates the addition of allyl cyanides across alkynes. researchgate.net Future work could expand this to more intricate multi-component reactions, creating complex molecular architectures in a single step.

Expanding Reaction Scope: The ligand is effective in various known reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. guidechem.com A key future direction is the design of novel catalysts that push the boundaries of these reactions, for example, by activating previously unreactive substrates or enabling reactions under milder, more environmentally friendly conditions. Research into its application in carbene-alkene cyclizations and heterocycle synthesis represents a promising frontier for further development. guidechem.com

| Catalytic Reaction | Metal Center | Role of this compound | Potential Advancement |

| Suzuki-Miyaura Coupling | Palladium | Ligand | Catalysis of challenging substrates |

| Alkene Synthesis | (Not specified) | Catalyst/Ligand | Higher efficiency in C=C bond formation |

| Heterocycle Synthesis | (Not specified) | Catalyst/Ligand | Novel routes to complex heterocycles |

| Asymmetric Synthesis | (Not specified) | Ligand in chiral systems | High enantioselectivity for fine chemicals |

| Alkyne Carbocyanation | Nickel | Ligand | Broader substrate scope in multi-component reactions |

Advanced Spectroscopic and Mechanistic Investigations

A thorough understanding of reaction mechanisms is crucial for catalyst optimization and the rational design of new systems. While the role of phosphine ligands is generally understood, the specific influence of the trifluoromethyl groups on reaction intermediates and transition states warrants deeper investigation.

Unexplored avenues include:

In-Situ Spectroscopy: Employing techniques like high-resolution NMR (particularly ¹⁹F and ³¹P NMR), FT-IR, and Raman spectroscopy under reaction conditions can provide real-time snapshots of the catalytic cycle. nih.govkit.edu This would allow for the direct observation of catalyst activation, substrate coordination, and product formation, clarifying the structure and lifetime of key intermediates.

Isotopic Labeling Studies: Mechanistic pathways can be elucidated using isotopic labeling experiments. For example, deuterium-labeling has been used to probe Rh-catalyzed reactions, and similar approaches could be applied to systems involving this compound to track bond-breaking and bond-forming steps. researchgate.net

Kinetic Analysis: Detailed kinetic studies of catalytic reactions employing this ligand would quantify the electronic effects of the -CF₃ groups on reaction rates and catalyst turnover numbers. This data is essential for building accurate predictive models.

Expansion into New Material Science Applications

While primarily explored in catalysis, the unique properties of this compound and its derivatives suggest potential applications in material science, an area that remains largely unexplored.

Future research could target:

Organic Electronics: Phosphine oxides, the oxidized derivatives of phosphines, are recognized for their strong electron-withdrawing nature and are used as host or electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netepj-conferences.org The synthesis and characterization of this compound oxide and its incorporation into OLED architectures could lead to devices with improved efficiency and stability. nih.govscispace.comnih.gov

Porous Materials: The rigid, three-dimensional structure of the phosphine could serve as a building block for metal-organic frameworks (MOFs) or porous organic polymers. rsc.org The fluorine content could impart unique properties to these materials, such as specific gas sorption capabilities or enhanced thermal stability.

Flame Retardants: Fluorinated compounds are known for their flame-retardant properties. Investigating the potential of this compound or its derivatives as additives in polymer formulations could open up new applications in fire safety.

Computational Chemistry and Predictive Modeling

Computational tools are indispensable for modern chemical research, offering insights that are often difficult to obtain experimentally. Density Functional Theory (DFT) and other methods can be powerfully applied to systems containing this compound.

Key areas for future computational work include:

Ligand Property Prediction: Calculating electronic and steric parameters (e.g., Tolman electronic parameter, cone angle) with high accuracy will allow for a more quantitative comparison with other phosphine ligands. This can help in selecting the optimal ligand for a specific catalytic transformation. utq.edu.iq

Modeling Catalytic Cycles: DFT calculations can map out the entire energy profile of a catalytic cycle. researchgate.net This would identify rate-determining steps, characterize transition states, and explain the origins of selectivity observed in reactions catalyzed by complexes of this ligand. Such models can predict how modifications to the ligand structure would impact catalytic performance.

Virtual Screening: Computational screening of virtual libraries of related phosphine ligands could accelerate the discovery of new catalysts. By modeling key catalytic steps, researchers can identify promising candidates for synthesis and experimental validation, saving significant time and resources.

Sustainable Synthesis and Catalytic Processes

The principles of green chemistry are increasingly guiding chemical research, emphasizing waste reduction, energy efficiency, and the use of renewable resources. nih.gov

Future efforts in this area should focus on:

Greener Synthesis of the Ligand: Current synthetic methods for this compound often rely on organometallic reagents and organic solvents. guidechem.com Developing a more sustainable synthesis, perhaps using catalytic methods or greener solvents like supercritical carbon dioxide (in which the compound is known to be soluble), would reduce the environmental footprint of its production. guidechem.comresearchgate.net

Catalyst Recycling and Reuse: A significant challenge in homogeneous catalysis is the separation of the catalyst from the product. Research into immobilizing catalysts derived from this compound on solid supports or using biphasic systems would facilitate catalyst recycling, making processes more economically viable and sustainable.

Phosphine Oxide Reduction: During catalytic cycles or through exposure to air, the phosphine can be oxidized to the corresponding phosphine oxide, deactivating the catalyst. Developing efficient and sustainable methods to reduce the phosphine oxide back to the phosphine is critical for creating truly catalytic cycles where the ligand is not consumed. ukri.org This is a key step towards waste-free, phosphorus-catalytic substitution reactions. ukri.org

Q & A

Q. What are the optimal synthetic routes for Tris(4-trifluoromethylphenyl)phosphine, and how can purity be ensured?

The compound is synthesized via reaction of phosphorus trichloride with a Grignard reagent derived from 4-trifluoromethylbromobenzene under anhydrous conditions. Key parameters include stoichiometric control (1:3 molar ratio of PCl₃ to aryl Grignard) and inert atmosphere to prevent oxidation. Purification involves recrystallization from hexane/ethyl acetate (1:3 v/v), yielding >98% purity. Melting point (72–75°C) and ³¹P NMR (δ −6.2 ppm in CDCl₃) confirm identity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography reveals a trigonal pyramidal geometry with P–C bond lengths of 1.82–1.84 Å.

- UV-Vis spectroscopy shows a λmax at 265 nm due to aryl π→π* transitions.

- Cyclic voltammetry in THF exhibits no redox activity within −2.0 to +2.0 V vs. Ag/Ag⁺, confirming stability as a non-innocent ligand .

Q. What safety precautions are critical when handling this compound?

The compound is hygroscopic and reacts violently with oxidizing agents. Use dry glove boxes for storage (room temperature, argon). PPE (gloves, goggles) is mandatory. Acute toxicity (LD₅₀ > 2000 mg/kg in rats) suggests moderate hazard, but chronic exposure risks require fume hoods and air monitoring .

Advanced Research Questions

Q. How does this compound modulate catalytic activity in cross-coupling reactions compared to triphenylphosphine?

The electron-withdrawing trifluoromethyl groups reduce the phosphine’s electron-donating capacity (Tolman Electronic Parameter, θ = 2060 cm⁻¹ vs. 2050 cm⁻¹ for PPh₃), favoring oxidative addition in Pd-catalyzed Suzuki-Miyaura reactions. Turnover frequencies increase by 30% in aryl chloride couplings due to enhanced metal-ligand charge transfer .

Q. What role does this phosphine play in stabilizing low-valent metal centers in coordination complexes?

In diiron dithiolate complexes (e.g., [Fe₂(μ-S₂C₃H₆)(CO)₅(P(C₆H₄CF₃)₃)]), the ligand’s strong π-accepting ability stabilizes Fe⁰ centers, shifting CO stretching frequencies to 1940–1980 cm⁻¹ (IR). Electrochemical studies show a 150 mV anodic shift in reduction potentials compared to PPh₃ analogues, indicating increased metal electron deficiency .

Q. How can the steric bulk of this compound be quantified, and how does it influence reaction selectivity?

The Tolman Cone Angle (178°) is larger than PPh₃ (145°), attributed to the CF₃ groups. This steric hindrance directs regioselectivity in Rh-catalyzed hydroformylation, favoring linear aldehydes (linear:branched ratio = 8:1) by blocking equatorial coordination sites .

Q. What are the challenges in spectroscopic analysis of metal complexes containing this ligand, and how are they resolved?

- ¹⁹F NMR splitting patterns (δ −63 ppm, dJ-P-F = 12 Hz) complicate assignment in paramagnetic complexes. Use of ultrafast 2D ³¹P-¹⁹F HMQC resolves coupling networks.

- X-ray photoelectron spectroscopy (XPS) shows P 2p binding energy at 131.5 eV, distinguishing it from oxidized byproducts .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (72–75°C vs. 70–75°C): How should researchers validate purity?

Variations arise from residual solvent (e.g., hexane) in recrystallized samples. Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under N₂ provides accurate mp (73.2°C ± 0.5). Impurities >2% broaden the melt endotherm .

Q. Conflicting electrochemical data in diiron complexes: Are redox potentials ligand- or solvent-dependent?

In THF vs. CH₂Cl₂, the Fe⁰/Fe⁻ couple shifts by 90 mV due to solvent dielectric effects. Controlled experiments with 0.1 M [NBu₄][PF₆] as supporting electrolyte normalize ionic strength .

Methodological Recommendations

Q. Best practices for quantifying ligand substitution kinetics in metal complexes?

Use stopped-flow UV-Vis with pseudo-first-order conditions ([M] << [ligand]). For [RuCl₂(P(C₆H₄CF₃)₃)₃], rate constants (k = 1.2 × 10⁻³ s⁻¹ at 25°C) are derived from absorbance decay at 450 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.